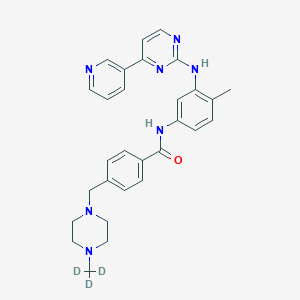

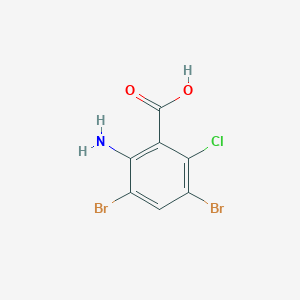

![molecular formula C22H26N2O2S B127366 5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole CAS No. 1126745-65-0](/img/structure/B127366.png)

5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This is a complex chemical compound with diverse applications, ranging from drug development to organic synthesis. It is also known as [2H3]-Eletriptan .

Molecular Structure Analysis

The molecular formula of this compound is C22H26N2O2S . Its molecular weight is 382.52 . For a detailed molecular structure, you may refer to the MOL file provided in the reference .Scientific Research Applications

Indole Synthesis and Classification

The synthesis of indole derivatives, including complex molecules, plays a crucial role in the development of pharmaceuticals, agrochemicals, and organic materials. A comprehensive review by Taber & Tirunahari (2011) on indole synthesis categorizes the methodologies into nine distinct types based on the bond formation strategies. This classification helps in understanding the synthetic pathways that could be applied to or derived from the synthesis of complex indole-based compounds like the one .

Biological Activity of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, which makes them of significant interest in drug discovery and development. For instance, indole-3-carbinol (I3C) and its derivatives have shown protective effects against chronic liver injuries, highlighting the therapeutic potential of indoles in treating liver diseases (Wang et al., 2016).

Indoles in Drug Discovery

The pyrrolidine ring, a feature in the structure of the compound of interest, is a common motif in drug discovery due to its influence on the pharmacokinetic and pharmacodynamic profiles of molecules. Pyrrolidine-containing compounds are explored for various CNS disorders, highlighting the scaffold's versatility in medicinal chemistry (Petri et al., 2021).

Environmental Presence and Impact

While specific data on the environmental impact of the compound might not be available, research on related compounds, such as parabens, sheds light on the occurrence, fate, and behavior of synthetic organic compounds in aquatic environments. This research emphasizes the need for understanding the environmental persistence and effects of synthetic compounds (Haman et al., 2015).

Mechanism of Action

Eletriptan-d5, also known as “5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole”, is a deuterium-labeled variant of Eletriptan . It is a highly selective and orally active serotonin 5-HT1B and 5-HT1D receptor agonist .

Target of Action

Eletriptan-d5 primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the transmission of signals in the brain. The activation of these receptors leads to the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides .

Mode of Action

Eletriptan-d5 binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors . This binding leads to a series of biochemical reactions that result in the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides . This action is believed to reduce the swelling of blood vessels surrounding the brain, which is associated with the pain of a migraine attack .

Biochemical Pathways

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan-d5 leads to a decrease in the activity of the adenylate cyclase-cAMP pathway . This results in a decrease in the release of CGRP, a potent vasodilator, and other pro-inflammatory neuropeptides . The reduction in these substances leads to the constriction of blood vessels and the reduction of inflammation, which are key factors in the relief of migraine symptoms .

Pharmacokinetics

Eletriptan-d5 is well absorbed after oral administration, with an absolute bioavailability of approximately 50% . It reaches peak plasma concentrations approximately 1.5 to 2 hours after administration . The elimination half-life of Eletriptan-d5 is around 4 hours . It is metabolized in the liver via the CYP3A4 enzyme .

Result of Action

The primary result of Eletriptan-d5’s action is the relief of migraine symptoms. By constricting blood vessels and reducing inflammation in the brain, Eletriptan-d5 can effectively alleviate the pain associated with migraines . Additionally, by blocking the release of substances from nerve endings that cause more pain and other symptoms like nausea, and sensitivity to light and sound, it provides further relief .

Action Environment

The action of Eletriptan-d5 can be influenced by various environmental factors. For instance, the pH level can affect the uptake of Eletriptan-d5 into cells . Additionally, certain drugs, particularly those that inhibit the CYP3A4 enzyme, can affect the metabolism and therefore the effectiveness of Eletriptan-d5 . It’s also worth noting that Eletriptan-d5 is a substrate of the putative H+/OC antiporter and P-gp, which can influence its brain uptake and efflux .

Biochemical Analysis

Biochemical Properties

Eletriptan-d5, like its parent compound Eletriptan, is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This interaction with various serotonin receptors plays a crucial role in its biochemical activity.

Cellular Effects

Eletriptan-d5 influences cell function by interacting with specific serotonin receptors. It has been shown to reduce carotid arterial blood flow in anesthetized dogs, with only a small increase in arterial blood pressure at high doses . This effect on blood flow was selective for the carotid arterial bed .

Molecular Mechanism

The molecular mechanism of Eletriptan-d5 involves its binding interactions with biomolecules, specifically serotonin receptors. It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This binding leads to a series of biochemical reactions that result in the therapeutic effects of the drug.

Temporal Effects in Laboratory Settings

It is known that Eletriptan, the parent compound, has a half-life of 4.4-6.5 hours . This suggests that Eletriptan-d5 may have similar temporal characteristics.

Dosage Effects in Animal Models

Studies on Eletriptan have shown that it produces significantly higher responses than placebo for headache response at 1 or 2 hours post-dose .

Metabolic Pathways

Eletriptan-d5 is likely to be involved in similar metabolic pathways as Eletriptan. Eletriptan is extensively metabolized by the cytochrome P450 isoenzyme 3A4, with less than 20% of the dose detected as unchanged drug in total excreta .

Properties

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-YNJNQQSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)

![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)